Hexakis(1-methylpropoxy)cyclotrisiloxane
Description
Hexakis(1-methylpropoxy)cyclotrisiloxane is a cyclic siloxane compound featuring a six-membered silicon-oxygen ring substituted with six 1-methylpropoxy groups. Cyclotrisiloxanes are characterized by their thermal stability, tunable solubility, and versatility in applications such as drug delivery, polymer composites, and specialty materials . The 1-methylpropoxy substituents impart distinct steric and electronic properties, influencing interactions with drugs, solvents, and polymers. This compound is synthetically derived, with structural analogs varying in substituent type (e.g., methyl, phenyl, or other alkoxy groups) and ring size .
Properties
CAS No. |
70788-47-5 |
|---|---|
Molecular Formula |
C24H54O9Si3 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI Key |
NEUCMSHRXYCZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane groups to silane groups.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.
Scientific Research Applications
Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Cyclotrisiloxanes
Structural and Substituent Variations
Cyclotrisiloxanes differ primarily in substituent groups, which dictate their physicochemical behavior:
| Compound Name | Substituent | Key Structural Features |
|---|---|---|
| Hexakis(1-methylpropoxy)cyclotrisiloxane | 1-methylpropoxy | Bulky alkoxy groups; enhanced solubility in organic solvents |
| Hexamethylcyclotrisiloxane (CAS 541-05-9) | Methyl | Compact substituents; high volatility |
| Hexaphenylcyclotrisiloxane (CAS 512-63-0) | Phenyl | Aromatic groups; extreme hydrophobicity |
Key Observations :
Physicochemical Properties
Thermal and Volatility Data:
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